Cas no 149646-92-4 ((S)-Butibufen)

(S)-Butibufen structure
(S)-Butibufen structure
Product Name:(S)-Butibufen
CAS No:149646-92-4
Molecular Formula:C14H20O2
Molecular Weight:220.3074
CID:100146
PubChem ID:70061383

(S)-Butibufen Properties

Names and Identifiers

    • Benzeneacetic acid, a-ethyl-4-(2-methylpropyl)-, (aS)-
    • Benzeneacetic acid, -alpha--ethyl-4-(2-methylpropyl)-, (-alpha-S)- (9CI)
    • (S)-Butibufen
    • (S)-α-Ethyl-4-(2-Methylpropyl)benzeneacetic Acid
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-4-(2-METHYLPROPYL)-, (.ALPHA.S)-
    • P1BJ250VCY
    • (2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid
    • Butibufen, (S)-
    • (S)-2-(4-Isobutylphenyl)butanoic acid
    • UNII-P1BJ250VCY
    • SCHEMBL7346774
    • Benzeneacetic acid, alpha-ethyl-4-(2-methylpropyl)-, (alphaS)-
    • Q27286007
    • (+)-Butibufen
    • 149646-92-4
    • (2S)-2-(4-isobutylphenyl)butanoic acid
    • DB-246894
    • InChIKey: UULSXYSSHHRCQK-CYBMUJFWSA-N
    • Inchi: InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1
    • SMILES: CC(CC1C=CC([C@H](C(=O)O)CC)=CC=1)C

Computed Properties

  • Exact Mass: 220.146329876g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 220.146329876g/mol
  • Heavy Atom Count: 16
  • Complexity: 215
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Boiling Point: 335.1±11.0 °C(Predicted)
  • Density: 1.015±0.06 g/cm3(Predicted)

(S)-Butibufen Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
B689955-10mg
(S)-Butibufen
149646-92-4
10mg
$ 207.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-504358-10 mg
(S)-Butibufen,
149646-92-4
10mg
¥2,858.00 2023-07-10

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